Diethyl acetamidomalonate

Overview

Description

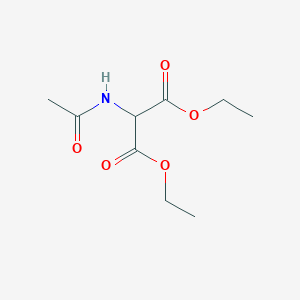

Diethyl acetamidomalonate (DEAM, C₉H₁₅NO₅) is a malonate derivative with an acetamido substituent, widely used in organic synthesis. Its synthesis involves the reduction and acetylation of diethyl isonitrosomalonate, yielding >80% purity with low environmental impact . DEAM serves as a glycine equivalent for synthesizing α-amino acids (e.g., histidine, tryptophan) via alkylation or palladium-catalyzed reactions . It also enables access to constrained amino acids through ring-closing metathesis and acts as a biocompatible crosslinker in polyvinyl alcohol (PVA) hydrogels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl acetamidomalonate involves several steps:

Preparation of Diethyl Isonitrosomalonate: Diethyl malonate is combined with sodium nitrite in an organic solvent, and acetic acid is added dropwise at a temperature of 0-5°C.

Reduction and Acetylation: The resulting diethyl isonitrosomalonate is added to acetic acid and acetic anhydride. Zinc powder is then added slowly to carry out the reductive acylation reaction at 50-60°C.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of nitrosation, reduction, and acetylation, with careful control of reaction conditions to ensure high yield and purity .

Types of Reactions:

Hydrolysis and Decarboxylation: The compound can be hydrolyzed and decarboxylated to form monocarboxylic acids.

Oxidation: It can also participate in oxidation reactions, particularly in the synthesis of amino acids like tryptophan.

Common Reagents and Conditions:

Alkylation: Sodium ethoxide and primary alkyl halides.

Hydrolysis: Acidic or basic conditions to hydrolyze the ester and amide functions.

Oxidation: Reagents like gramine or its quaternary ammonium compound.

Major Products:

Phenylalanine: Produced by alkylating this compound with benzyl chloride.

Tryptophan: Synthesized using this compound and gramine.

Scientific Research Applications

Diethyl acetamidomalonate is a versatile building block used in various scientific research applications:

Mechanism of Action

The mechanism of action of diethyl acetamidomalonate involves its role as a precursor in various synthetic pathways. It acts as a protected form of glycine, allowing for selective reactions to produce desired products. The compound undergoes deprotonation, alkylation, hydrolysis, and decarboxylation to form alpha-amino acids . These reactions are facilitated by its malonic acid diethyl ester structure, which provides stability and reactivity .

Comparison with Similar Compounds

Comparative Analysis with Similar Malonate Derivatives

Reaction-Specific Comparisons

Asymmetric Catalysis

In Michael additions, DEAM achieves moderate enantioselectivity (40–46% ee) with crown ether catalysts , whereas diethyl acetoxymalonate shows unquantified enantioselectivity in similar reactions .

Crosslinking in Hydrogels

DEAM’s diethyl group enhances crosslinking efficiency in PVA hydrogels compared to conventional agents, enabling controlled drug release under electric fields .

C-Diarylation

DEAM reacts with diaryliodonium salts to form α-arylglycines (e.g., 89% yield for diarylated products), a reaction less feasible with nitro compounds due to competing pathways .

Structural and Functional Advantages

- Electron-Withdrawing Acetamido Group : Enhances acidity of the α-hydrogen, facilitating deprotonation and nucleophilic alkylation .

- Biocompatibility : Preferred over toxic crosslinkers (e.g., glutaraldehyde) in biomedical applications .

- Isotopic Overlap Tolerance : Despite overlapping isotopic peaks with meprobamate, DEAM serves as an internal standard (ISTD) in mass spectrometry due to distinct fragmentation patterns (m/z 176.1 vs. 158.1) .

Data Tables

Table 2: Catalytic Performance in Michael Additions

Biological Activity

Diethyl acetamidomalonate (DEAM) is a compound of significant interest in organic chemistry and biochemistry due to its versatile applications in synthesizing amino acids and other biologically active molecules. This article explores the biological activity of DEAM, highlighting its synthesis, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two ethyl ester groups and an acetamido group attached to a malonate backbone. The compound serves as a precursor for various amino acids and is involved in several synthetic pathways, making it a valuable building block in organic synthesis.

Synthesis of Amino Acids

DEAM is primarily used in the synthesis of both natural and non-natural α-amino acids. The general process involves:

- Deprotonation : The malonate component is deprotonated to generate a nucleophile.

- Alkylation : The nucleophile reacts with alkyl halides to form substituted malonates.

- Hydrolysis and Decarboxylation : Subsequent hydrolysis leads to the formation of amino acids.

For instance, phenylalanine can be synthesized by alkylating DEAM with benzyl chloride in the presence of sodium ethoxide, yielding a racemic product with a 65% yield . Similarly, glutamic acid can be produced via a one-pot reaction involving propiolactone .

Enzymatic Interactions

Research has demonstrated that DEAM can undergo enzymatic hydrolysis catalyzed by enzymes such as α-chymotrypsin. This reaction proceeds enantioselectively, which is crucial for producing optically pure compounds . The interaction with lipases has also been studied, revealing the potential for regio- and enantioselective reactions that could lead to the synthesis of bioactive molecules .

Case Study: Enzyme Catalysis

A study explored the hydrolysis of this compound using various lipases, including porcine pancreatic lipase and Candida rugosa lipase. The enzymes were tested under different conditions (temperature and solvent) to assess their effectiveness in producing enantiomerically pure half esters. However, prolonged reaction times did not yield significant hydrolysis, indicating that further optimization is needed for effective enzyme-catalyzed reactions .

Applications in Pharmaceutical Synthesis

DEAM plays a critical role in synthesizing pharmacologically active compounds. Notably, it is used as a starting material for synthesizing fingolimod, an immunosuppressant used to treat multiple sclerosis. The synthesis typically involves multiple steps, including alkylation with specific reagents to construct the complex structure of fingolimod .

Biological Activity Summary Table

| Biological Activity | Details |

|---|---|

| Amino Acid Synthesis | Precursor for natural/non-natural α-amino acids (e.g., phenylalanine) |

| Enzymatic Hydrolysis | Catalyzed by α-chymotrypsin; enantioselective reactions observed |

| Pharmaceutical Applications | Used in synthesizing fingolimod for multiple sclerosis treatment |

| Reactivity with Electrophiles | Alkylation under phase transfer catalysis conditions |

Chemical Reactions Analysis

Alkylation Reactions

DEAM undergoes nucleophilic alkylation at the α-carbon, enabling the introduction of diverse substituents. This reaction is critical for constructing amino acid side chains.

Reaction Mechanism and Conditions

-

Base : Potassium tert-butoxide or sodium ethoxide

-

Solvent : Dioxane, dichloromethane, or THF

-

Electrophiles : Alkyl halides (e.g., benzyl chloride, propargyl tosylate)

Key Examples

Alkylation with primary alkyl halides proceeds efficiently under phase-transfer catalysis, while bulky or weak electrophiles require modified conditions .

Hydrolysis and Decarboxylation

Hydrolysis of DEAM derivatives followed by decarboxylation yields α-amino acids.

Typical Procedure

-

Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.

-

Decarboxylation : Heating under reflux to eliminate CO₂.

Representative Conversions

| DEAM Derivative | Amino Acid Produced | Conditions | Yield | Reference |

|---|---|---|---|---|

| Diethyl α-benzyl-DEAM | D-Phenylalanine | 6M HCl, 110°C, 24 h | 72% | |

| Diethyl α-methyl-DEAM | α-Aminobutyric acid | NaOH/EtOH, reflux, 12 h | 68% |

Racemization is minimized using mild acidic conditions .

Oxidation Reactions

DEAM derivatives participate in oxidative coupling reactions to form complex heterocycles.

Enzymatic Reactions

DEAM exhibits stereoselectivity in enzymatic hydrolysis, enabling asymmetric synthesis.

Chymotrypsin-Catalyzed Hydrolysis

-

Conditions : pH 7.0–7.95, Tris or phosphate buffer, 25°C

-

Outcome : Preferential hydrolysis of one enantiomer, yielding optically active products .

Key Data

| Enzyme | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| α-Chymotrypsin | DEAM | 12–15% |

Fluorinated Derivatives

DEAM reacts with fluorinated benzyl halides (e.g., 2,6-difluorobenzyl bromide) to yield fluorinated amino acid precursors. Reported yields range from 65–82% .

Photochemical Reactions

UV irradiation of DEAM in the presence of iodobenzene diacetate generates nitrile oxides, useful in click chemistry .

Stability and Reactivity Considerations

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing diethyl acetamidomalonate (DEAM), and how can purity be optimized?

DEAM is synthesized via reductive acylation of diethyl oximinomalonate. A common method involves reacting diethyl malonate with sodium nitrite and acetic acid to form diethyl oximinomalonate, followed by reduction with zinc in the presence of acetic acid and anhydride to yield DEAM . Purity optimization includes recrystallization from ethanol or ethyl acetate/hexane mixtures. Monitoring reaction progress via TLC (silica gel, ethyl acetate eluent) ensures minimal byproducts .

Q. How is DEAM utilized in the alkylation step for α-amino acid synthesis?

DEAM serves as a glycine equivalent in α-amino acid synthesis. The protocol involves:

Deprotonation with a strong base (e.g., NaOEt) to form a stabilized enolate.

Alkylation with a primary alkyl halide via an SN2 mechanism.

Hydrolysis of the esters and amide group under acidic conditions (e.g., HCl/H2O), followed by decarboxylation at elevated temperatures (~100°C) to yield the α-amino acid . For example, aspartic acid is synthesized using ethyl bromoacetate .

Q. What solvents and storage conditions are recommended for DEAM in experimental workflows?

DEAM dissolves in DMSO (≥21.7 mg/mL), ethanol (≥19.8 mg/mL), and water (≥16.85 mg/mL with ultrasonication) . Stock solutions should be stored at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles. For short-term use, RT storage with desiccants is acceptable .

Advanced Research Questions

Q. How can transesterification reactions of DEAM be optimized for polymer synthesis?

Transesterification with diols (e.g., hexylene glycol) requires catalytic Ti(OBu)₄ (1–2 mol%) at 160°C under inert atmosphere. A 1:1 molar ratio of DEAM to diol maximizes conversion. Monitor reaction progress via FT-IR (disappearance of ester C=O peaks at ~1740 cm⁻¹) and NMR (appearance of new ester linkages) .

Q. What thermodynamic properties of DEAM are critical for reaction scalability?

DEAM exhibits a solid-liquid phase transition at 368.72 K (95.57°C) with ΔH = 34.3 kJ·mol⁻¹ and ΔS = 93.0 J·K⁻¹·mol⁻¹ . Adiabatic calorimetry (78–395 K) confirms these values, which are essential for designing high-temperature reactions (e.g., decarboxylation). Ensure thermal stability by avoiding prolonged heating above 185°C (20 torr) to prevent decomposition .

Q. How can enantiomeric purity be controlled in DEAM-derived amino acids?

DEAM typically yields racemic mixtures. To obtain enantiopure products:

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation.

- Perform enzymatic resolution with proteases (e.g., subtilisin) to hydrolyze specific enantiomers.

- Employ chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) .

Q. What analytical methods validate DEAM-derived compounds in complex matrices (e.g., biological fluids)?

LC-MS/MS with SRM (selected reaction monitoring) is ideal. For example:

- Column: C18 (2.1 × 50 mm, 3.5 µm).

- Mobile phase: 0.1% formic acid in water/acetonitrile.

- SRM transitions: m/z 158.1 (meprobamate) and 176.1 (DEAM as internal standard) .

Q. How should researchers resolve contradictions in alkylation yield data?

Discrepancies in alkylation efficiency may arise from:

- Incomplete enolate formation (ensure base strength > DEAM pKa ~12).

- Steric hindrance with bulky alkyl halides (use primary, unbranched substrates).

- Competing elimination reactions (control temperature ≤ 60°C). Validate yields via HPLC (C18 column, UV detection at 210 nm) and compare with kinetic models .

Q. Methodological Best Practices

Properties

IUPAC Name |

diethyl 2-acetamidopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLMABRZPQKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061446 | |

| Record name | Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White crystalline powder; [MSDSonline] | |

| Record name | Acetamidomalonic acid diethyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

185 °C @ 20 MM HG | |

| Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN HOT WATER & ETHER; SOL IN HOT ALCOHOL | |

| Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ALCOHOL OR BENZENE-PETROLEUM ETHER | |

CAS No. |

1068-90-2 | |

| Record name | Diethyl acetamidomalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamidomalonic acid diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl acetamidomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl acetamidomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL (N-ACETYLAMINO)MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VDX81E00W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

95-96 °C | |

| Record name | ACETAMIDOMALONIC ACID DIETHYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.